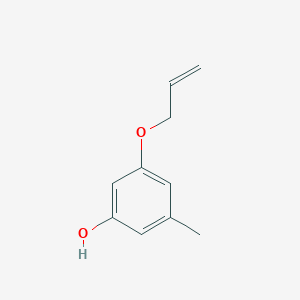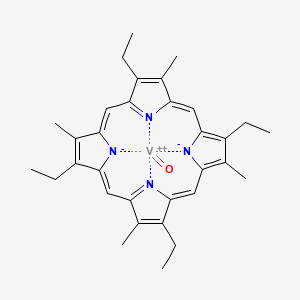
Etiovanadylporphyrin-1
Übersicht
Beschreibung
Etiovanadylporphyrin-1 is a metalloporphyrin compound where a vanadium ion is coordinated to a porphyrin ring. Porphyrins are a group of organic compounds, characterized by their large, stable, and aromatic macrocyclic structure. These compounds are crucial in biological systems, serving as the core of heme in hemoglobin and chlorophyll in photosynthesis . The incorporation of vanadium into the porphyrin structure imparts unique chemical and physical properties to the compound, making it of significant interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Etiovanadylporphyrin-1 typically involves the reaction of a porphyrin precursor with a vanadium source under controlled conditions. One common method is the reaction of a free-base porphyrin with vanadyl sulfate in a solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction conditions, including temperature, solvent, and reaction time, are optimized to ensure the complete incorporation of the vanadium ion into the porphyrin ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as column chromatography or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Etiovanadylporphyrin-1 undergoes various chemical reactions, including:
Oxidation: The vanadium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur at the vanadium center, typically using reducing agents like sodium borohydride.
Substitution: The porphyrin ring can undergo substitution reactions, where peripheral substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions to achieve the desired substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of vanadyl oxo-porphyrin complexes, while reduction can yield vanadyl hydro-porphyrin complexes .
Wissenschaftliche Forschungsanwendungen
Etiovanadylporphyrin-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique redox properties.
Biology: Studied for its potential role in mimicking the function of natural metalloproteins and enzymes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent in imaging techniques.
Industry: Utilized in the development of advanced materials and sensors due to its electronic and photophysical properties
Wirkmechanismus
The mechanism of action of Etiovanadylporphyrin-1 involves its ability to interact with various molecular targets and pathways. The vanadium center can undergo redox reactions, facilitating electron transfer processes. This property is crucial in catalytic applications, where this compound can act as an electron mediator. Additionally, the porphyrin ring can absorb light and transfer energy, making it useful in photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanadylporphyrin: Similar to Etiovanadylporphyrin-1 but with different peripheral substituents.
Ironporphyrin: Contains iron instead of vanadium, commonly found in hemoglobin.
Copperporphyrin: Contains copper, used in various catalytic and biological applications.
Uniqueness
This compound is unique due to the specific coordination of vanadium, which imparts distinct redox properties and reactivity compared to other metalloporphyrins.
Eigenschaften
IUPAC Name |
oxovanadium(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4.O.V/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;;/q-2;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQWMFSKKLPDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.O=[V+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4OV | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


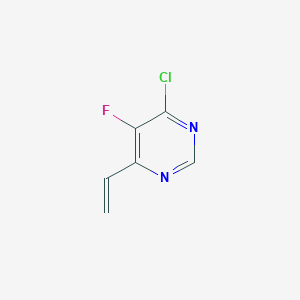
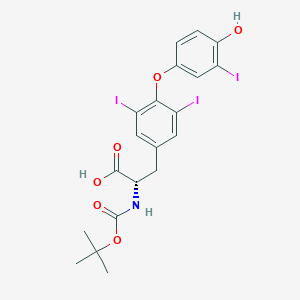
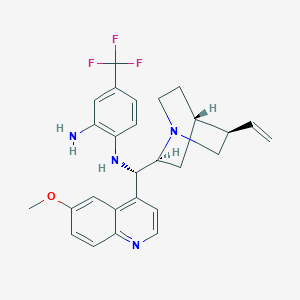
![2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene](/img/structure/B3101890.png)
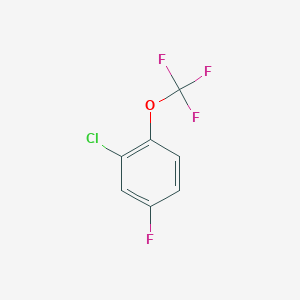
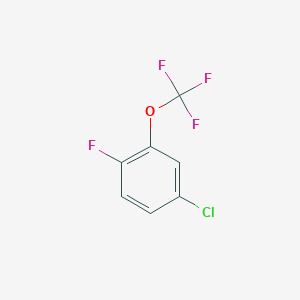
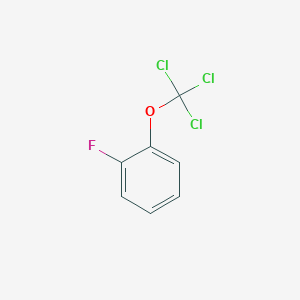
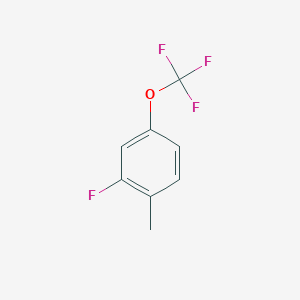
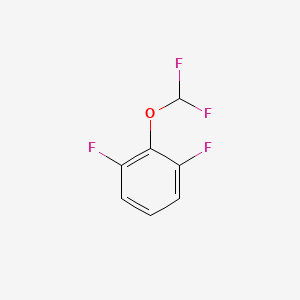
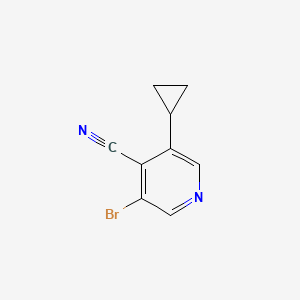
![3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B3101954.png)
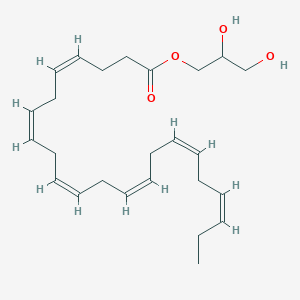
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B3101966.png)
